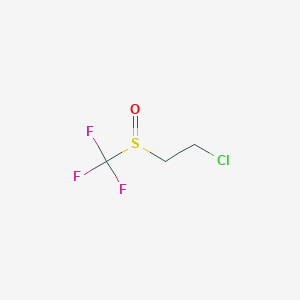

1-Chloro-2-trifluoromethanesulfinylethane

Descripción general

Descripción

1-Chloro-2-trifluoromethanesulfinylethane is a chemical compound with the molecular formula C3H4ClF3OS . It has a molecular weight of 180.58 .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 bonds in total, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, organochlorine compounds are often alkylating agents as chlorine can act as a leaving group, which can result in cellular damage .Physical and Chemical Properties Analysis

This compound is a colorless, odorless gas . It is shipped as a liquid under its own vapor pressure . Contact with the liquid may cause frostbite to unprotected skin . It can asphyxiate by the displacement of air . Exposure of the container to fire or heat can cause it to rupture violently and rocket .Aplicaciones Científicas De Investigación

Polymerization and Complexation

Polymerizations of Ethylenic Monomers Initiated by Superacids

- Ionic trifluoromethanesulphonates (triflates) show strong solvation with their conjugate acid in specific solvents. A study on various acid-salt mixtures revealed the formation of homoconjugates with significant formation constants, explaining the incomplete protonation of non-polymerizable olefins by CF3SO3H in certain conditions. This research opens pathways for obtaining covalent triflates under studied conditions, contributing to the field of polymer chemistry (Souverain et al., 1980).

Catalysis in Organic Synthesis

Lanthanide(III) Trifluoromethanesulfonates as Effective Catalysts for Aminolysis of Epoxides

- The extraordinary efficiency of Lanthanide(III) trifluoromethanesulfonates in catalyzing the aminolysis of 1,2-epoxides to yield β-amino alcohols demonstrates their utility in organic synthesis, showcasing their potential for creating selective and high-yield reactions (Chini et al., 1994).

Synthesis of Glycosyl Triflates

1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride for Conversion of Thioglycosides

- This combination of reagents offers a powerful, metal-free method to activate thioglycosides for conversion into glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This methodology supports the advancement in the synthesis of complex carbohydrates and related molecules (Crich & Smith, 2001).

Cationic Polymerization of Lactide

Controlled Cationic Polymerization Initiated by Trifluoromethanesulfonic Acid

- Trifluoromethanesulfonic acid, when combined with a protic reagent, efficiently initiates the cationic polymerization of lactide, producing polylactides with significant molar masses. This process follows an activated-monomer mechanism and demonstrates a controlled polymerization approach, valuable for producing biodegradable polymers (Bourissou et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-2-(trifluoromethylsulfinyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3OS/c4-1-2-9(8)3(5,6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNLOFOFBJZNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)S(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256818 | |

| Record name | 1-Chloro-2-[(trifluoromethyl)sulfinyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-81-7 | |

| Record name | 1-Chloro-2-[(trifluoromethyl)sulfinyl]ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-[(trifluoromethyl)sulfinyl]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2S,4S)-4-fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B1653377.png)

![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)

![N-[2-(3-Bromo-5-methylphenoxy)ethyl]acetamide](/img/structure/B1653388.png)

![[2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1653399.png)

![1,2,6-Triazaspiro[2.6]non-1-ene hydrochloride](/img/structure/B1653400.png)